Octahydro-1H-inden-1-one

CAS No.: 2826-65-5

Cat. No.: VC15743376

Molecular Formula: C9H14O

Molecular Weight: 138.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2826-65-5 |

|---|---|

| Molecular Formula | C9H14O |

| Molecular Weight | 138.21 g/mol |

| IUPAC Name | 2,3,3a,4,5,6,7,7a-octahydroinden-1-one |

| Standard InChI | InChI=1S/C9H14O/c10-9-6-5-7-3-1-2-4-8(7)9/h7-8H,1-6H2 |

| Standard InChI Key | ATKSQUYIHKMKTG-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC2C(C1)CCC2=O |

Introduction

Structural Characteristics and Molecular Properties

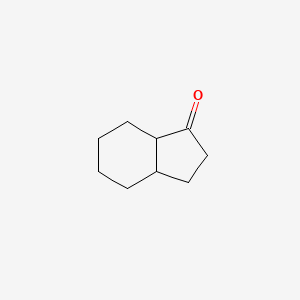

Octahydro-1H-inden-1-one belongs to the class of bicyclic cycloalkanones, with a molecular weight of 138.21 g/mol and the IUPAC name 2,3,3a,4,5,6,7,7a-octahydroinden-1-one. The compound’s structure comprises two fused cyclohexane rings, with the ketone group positioned at the 1-position of the indene system. Its stereochemistry is defined by eight hydrogen atoms distributed across the bicyclic framework, resulting in multiple diastereomeric forms that influence its physical and chemical behavior.

Table 1: Key Physical and Chemical Properties

| Property | Value |

|---|---|

| CAS Registry Number | 2826-65-5 |

| Molecular Formula | C₉H₁₄O |

| Molecular Weight | 138.21 g/mol |

| IUPAC Name | 2,3,3a,4,5,6,7,7a-octahydroinden-1-one |

| Density | Not reported |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| SMILES | C1CCC2C1C(=O)CCC2 |

| InChIKey | ATKSQUYIHKMKTG-UHFFFAOYSA-N |

The compound’s stereochemical complexity arises from the spatial arrangement of hydrogen atoms across the bicyclic system. Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are critical for resolving its diastereomeric forms, though detailed crystallographic data remain limited in publicly available literature .

Synthetic Methodologies

Catalytic Hydrogenation of Indanone Derivatives

The most common synthesis of octahydro-1H-inden-1-one involves the hydrogenation of indanone or its substituted analogs. This process typically employs palladium on carbon (Pd/C) as a catalyst under hydrogen gas at elevated pressures (1–5 atmospheres) and temperatures ranging from 50°C to 100°C. The reaction proceeds via the saturation of the aromatic ring, followed by the reduction of the ketone group, though selective hydrogenation conditions are required to preserve the ketone functionality.

Mechanistic Insight:

The hydrogenation mechanism involves the adsorption of hydrogen onto the palladium surface, followed by the sequential addition of hydrogen atoms to the unsaturated bonds of the indanone precursor. The exothermic nature of the reaction necessitates careful temperature control to avoid over-reduction to alcohol derivatives.

Alternative Synthetic Routes

While hydrogenation is the predominant method, alternative approaches include:

-

Ring-Closing Metathesis: Utilizing Grubbs catalysts to form the bicyclic framework from diene precursors.

-

Oxidative Cyclization: Employing oxidizing agents to induce cyclization of linear ketones.

These methods are less commonly reported but offer pathways to access stereochemically pure forms of the compound.

Chemical Reactivity and Functionalization

Octahydro-1H-inden-1-one exhibits reactivity typical of cyclic ketones, participating in oxidation, reduction, and nucleophilic substitution reactions. Its rigid bicyclic structure imposes steric constraints that influence reaction pathways and product distributions.

Oxidation Reactions

The ketone group undergoes oxidation to form carboxylic acids or aldehydes under strong oxidizing conditions. For example, treatment with potassium permanganate (KMnO₄) in acidic media yields a dicarboxylic acid derivative, while controlled oxidation with chromium trioxide (CrO₃) produces an aldehyde.

Reduction Reactions

Reduction of the ketone moiety using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding secondary alcohol, octahydro-1H-inden-1-ol. This alcohol derivative has been explored as a chiral building block in asymmetric synthesis.

Nucleophilic Substitution

The compound participates in nucleophilic substitution reactions at the carbonyl carbon. For instance, reaction with amines in the presence of acidic catalysts produces imine derivatives, which are precursors to heterocyclic compounds.

Table 2: Representative Chemical Reactions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 80°C | Dicarboxylic acid derivative |

| Reduction | NaBH₄, MeOH, 25°C | Octahydro-1H-inden-1-ol |

| Nucleophilic Substitution | NH₃, HCl, reflux | Imine intermediate |

Industrial and Research Applications

Fragrance and Flavor Chemistry

The compound’s bicyclic structure contributes to musk-like odor profiles, making it a potential intermediate in synthetic fragrance production. Its stability under storage conditions enhances its utility in cosmetic formulations.

Future Directions and Research Gaps

Despite its synthetic utility, significant gaps exist in understanding octahydro-1H-inden-1-one’s biological mechanisms and industrial scalability. Priority research areas include:

-

Stereochemical Resolution: Developing chromatographic or enzymatic methods to isolate individual diastereomers.

-

Pharmacokinetic Studies: Evaluating absorption, distribution, metabolism, and excretion (ADME) properties in model organisms.

-

Catalytic Process Optimization: Enhancing hydrogenation efficiency using novel catalysts like platinum nanoparticles or enzymatic systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume